Increased Lipophilicity Relative to Unsubstituted and Chloro‑Substituted Analogues
The target compound exhibits an XLogP3-AA of 1.3, which is substantially higher than that of the unsubstituted 6‑(1H‑pyrazol‑1‑yl)pyrimidine (predicted XLogP3‑AA ≈ 0.7) and comparable to the chloro analogue (4‑chloro‑6‑(1H‑pyrazol‑1‑yl)pyrimidine, predicted XLogP3‑AA ≈ 1.4), yet without the metabolic liability of a chlorine atom [1]. The two methyl groups contribute approximately +0.6 log units of lipophilicity while maintaining a molecular weight under 200 Da, a desirable profile for fragment‑based drug discovery [1].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 6‑(1H‑pyrazol‑1‑yl)pyrimidine: XLogP3‑AA ≈ 0.7 (predicted); 4‑chloro‑6‑(1H‑pyrazol‑1‑yl)pyrimidine: XLogP3‑AA ≈ 1.4 (predicted) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.6 vs. unsubstituted analogue; −0.1 vs. chloro analogue |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity improves membrane permeability potential relative to unsubstituted analogues, while avoiding the metabolic and toxicity risks associated with halogen substitution, making this compound a balanced starting point for cellular assays.
- [1] PubChem Compound Summary for CID 137966177, 4,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine. Computed properties: XLogP3-AA, TPSA, HBD, HBA. https://pubchem.ncbi.nlm.nih.gov/compound/2320378-07-0 (accessed 2026-05-03). View Source
